molecular formula C7H11NO3 B1587314 (2-Oxopiperidin-1-yl)acetic acid CAS No. 72253-28-2

(2-Oxopiperidin-1-yl)acetic acid

Cat. No. B1587314
CAS RN: 72253-28-2
M. Wt: 157.17 g/mol
InChI Key: LKYYGCNRZKZWLZ-UHFFFAOYSA-N
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Description

(2-Oxopiperidin-1-yl)acetic acid, also known as 2-oxo-pyrrolidine-1-acetic acid, is a type of organic acid that is used in a variety of scientific research applications. It is a member of the pyrrolidine family of compounds, and it is a common building block for the synthesis of other compounds. In addition to its research applications, 2-oxo-pyrrolidine-1-acetic acid has a number of biochemical and physiological effects that make it useful in a variety of laboratory experiments.

Scientific Research Applications

Herbicide Development

  • Crystal Structure Analysis : Studies have focused on the crystal structures of compounds similar to (2-Oxopiperidin-1-yl)acetic acid, such as fluroxypyr and triclopyr, which are pyridine herbicides. These analyses help in understanding the molecular interactions and stability of herbicides (Park et al., 2016); (Cho et al., 2014).

Biochemical Applications

  • Penicillin Biosynthesis : It has been observed that similar compounds, like 6-oxopiperidine-2-carboxylic acid, play a role in penicillin G biosynthesis and can reverse the inhibition of penicillin G production by l-lysine (Kurz↦kowski et al., 1990); (Kurz↦kowski et al., 1990).

Pharmacological Research

  • Antithrombotic Agents : Derivatives of 2-oxopiperazine, structurally related to (2-Oxopiperidin-1-yl)acetic acid, have shown potential as inhibitors of platelet aggregation, suggesting their use in treating thrombotic diseases (Kitamura et al., 2001).
  • HIV-1 Integrase Inhibitors : Compounds like 2-(Quinolin-3-yl)-acetic-acid derivatives, which are structurally related, have been identified as allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration and showing potential as antiretroviral compounds (Kessl et al., 2012).

Synthesis and Structural Analysis

  • Synthetic Applications : Studies have been conducted on the synthesis of various structurally related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, revealing insights into their molecular conformations and potential applications (Chui et al., 2004).

properties

IUPAC Name

2-(2-oxopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYGCNRZKZWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396043
Record name (2-oxopiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxopiperidin-1-yl)acetic acid

CAS RN

72253-28-2
Record name (2-oxopiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopiperidin-1-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of benzyl (2-oxopiperidin-1-yl)acetate (6.0 g, 24 mmol) in methanol (60 ml) was added 20% palladium hydroxide-carbon (400 mg) at room temperature, and the mixture was stirred for 4 hr under a hydrogen atmosphere at normal pressure. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound (4.0 g, yield over weight).
Name
benzyl (2-oxopiperidin-1-yl)acetate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
400 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JYL Chung, DL Hughes, D Zhao, Z Song… - The Journal of …, 1996 - ACS Publications
A highly practical chromatography-free six-step synthesis of L-734,217 suitable for large scale preparation is described. The key chiral pyridine acid intermediate (R)-1 was prepared in …
Number of citations: 22 pubs.acs.org
K Weber, U Ohnmacht, P Gmeiner - The Journal of Organic …, 2000 - ACS Publications
Starting from aspartic acid, we synthesized lactam-bridged β- and γ-amino acid equivalents. Using the 1,4-bis-electrophile 1b as a central intermediate, the 4- and 5-aminopiperidin-2-…
Number of citations: 50 pubs.acs.org
OS Haruna - 2012 - uis.brage.unit.no
Lactam-based surfactants have been synthesized using amines with different chain lengths. Most reactions were also carried out with lactams of different ring sizes: 5, 6 and 7-member …
Number of citations: 2 uis.brage.unit.no
J Jampilek, K Brychtova - Medicinal research reviews, 2012 - Wiley Online Library
The development in the field of pharmaceutical dosage forms results in the discovery of additional highly sophisticated drug delivery systems that allow maintaining a constant level of …
Number of citations: 90 onlinelibrary.wiley.com
J Jampílek - … Methods in Penetration Enhancement: Modification of …, 2015 - Springer
Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is one of the most known and the most studied chemical penetration enhancers. Azone® analogues were considered in …
Number of citations: 5 link.springer.com
J Mills - 2017 - search.proquest.com
Terrestrial plants and trees, bacteria and fungi, and sessile marine organisms provide scientists with an unceasing number of secondary metabolites, known as natural products, that …
Number of citations: 2 search.proquest.com

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